molecular formula C8H5FN2S2 B2446522 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol CAS No. 108413-72-5

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2446522
CAS No.: 108413-72-5
M. Wt: 212.26
InChI Key: JHXBRYXSTQWYGA-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol ( 14731-24-9) is a fluorinated heterocyclic compound with the molecular formula C 8 H 6 FN 3 S 2 and a molecular weight of 227.28 g/mol . This solid compound is characterized by a density of approximately 1.57 g/cm³ and a boiling point of 316.1°C at 760 mmHg, presenting itself as a valuable scaffold in medicinal chemistry and materials science research . The structure of this compound, which integrates a 1,3,4-thiadiazole core with a thiol group and a fluorophenyl substituent, makes it a versatile precursor and intermediate. Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of novel pharmacologically active agents. Its structural features are also of significant interest in the field of materials science for the design of advanced organic materials . For Research Use Only (RUO). This product is intended for laboratory research and development purposes. It is strictly not for use in diagnostic, therapeutic, or personal applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXBRYXSTQWYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzenediazonium chloride with thiourea in the presence of a base, leading to the formation of the thiadiazole ring . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Sulfonation to Sulfonyl Chloride

Exposure to chlorine gas under controlled conditions converts the thiol group (-SH) to a sulfonyl chloride (-SO₂Cl). This reaction occurs in a biphasic system (1,2-dichloroethane/water) with hydrochloric acid as an acid catalyst .

Parameter Details
Reagents/Conditions Cl₂ gas, HCl, 1,2-dichloroethane/water, −2°C
Product 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride
Yield 42%
Key Spectral Data ¹H-NMR (CDCl₃): δ 8.08 (d, 2H, ArH), 7.67 (d, 2H, ArH)

Alkylation with Benzyl Chlorides

The thiol group undergoes nucleophilic substitution with benzyl chlorides to form thioether derivatives. Deprotonation with KOH in ethanol facilitates the reaction .

Parameter Details
Reagents/Conditions KOH, ethanol, RT or reflux
Product N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide derivatives (3a–3l)
Yield Range 45–82% (higher yields with electron-withdrawing substituents)
Key Observation Reactions with electron-deficient benzyl chlorides (e.g., Cl, F) proceeded faster than electron-rich analogs (e.g., OCH₃) .

Amide Bond Formation

The thiol group reacts with carboxylic acids via carbodiimide-mediated coupling to form amides. This method is critical for generating bioactive derivatives .

Parameter Details
Reagents/Conditions EDC, HOBt, acetonitrile, RT
Product 2-(4-Fluorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
Workup Ethyl acetate/water extraction, NaHCO₃/H₂SO₄ washes, recrystallization
Application Intermediate for tyrosine kinase inhibitors

Thione-Thiol Tautomerism

The compound exhibits thione-thiol tautomerism, confirmed by ¹H-NMR and IR spectroscopy. The thione form dominates in solution, as evidenced by a characteristic C=S stretch at 1,458 cm⁻¹ .

Oxidative Dimerization

Under aerobic conditions, the thiol group oxidizes to form disulfide bridges. This reaction is pH-dependent and proceeds rapidly in basic media .

Parameter Details
Conditions Air exposure, basic pH
Product Bis(1,3,4-thiadiazol-2-yl) disulfide
Prevention Strategy Reactions performed under inert atmosphere (N₂/Ar)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown that it exhibits significant antiproliferative activity against human cancer cells, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma. For instance, derivatives of 1,3,4-thiadiazole have demonstrated IC50 values ranging from 0.079 to 8.284 µM against different cancer types, indicating potent anticancer properties .

Antiviral Properties
Research has indicated that similar thiadiazole compounds possess antiviral activity. For example, derivatives have been synthesized that show moderate efficacy against the Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral drug development .

Mechanism of Action
The mechanism through which 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol exerts its effects includes the inhibition of specific enzymes and pathways critical for cancer cell proliferation and viral replication. Molecular docking studies suggest that it may interact with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Agricultural Chemistry

Pesticidal and Herbicidal Applications
The compound has been explored for its potential use as a pesticide and herbicide. Its ability to inhibit the growth of certain plant pathogens makes it a candidate for agricultural applications. Research indicates that derivatives can effectively disrupt the cell wall synthesis in fungi, leading to cell death and offering a promising avenue for developing new agricultural chemicals .

Materials Science

Synthesis of Novel Materials
this compound has been utilized in the synthesis of novel materials with enhanced properties. Its incorporation into polymer matrices has led to materials with improved thermal stability and mechanical strength. The unique electronic properties of thiadiazoles make them suitable for applications in organic electronics and photonic devices .

Data Tables

Application Area Activity IC50 Values (µM) References
AnticancerHepatocellular Carcinoma0.079 - 8.284
Lung Carcinoma70 - 170
Breast Carcinoma1.78
AntiviralTobacco Mosaic VirusModerate
PesticidalFungal Pathogen InhibitionEffective

Case Studies

  • Cytotoxicity Study on Cancer Cell Lines
    A study conducted on several human cancer cell lines demonstrated that derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential as a chemotherapeutic agent with reduced side effects compared to conventional treatments .
  • Development of Antiviral Agents
    Research focusing on the synthesis of N-substituted derivatives revealed promising antiviral activity against TMV. The study emphasized the need for further structural modifications to enhance efficacy and broaden the spectrum of activity against other viral pathogens .
  • Fungicidal Activity Evaluation
    A series of thiadiazole derivatives were tested against various fungal strains, showing significant fungicidal activity. These findings support the potential use of these compounds in agricultural settings as effective fungicides .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the fluorophenyl group contribute to its binding affinity and specificity towards enzymes and receptors. The compound can inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

This compound features a thiadiazole ring system that is known for its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity and may contribute to its biological efficacy.

Anticancer Activity

Numerous studies have documented the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study evaluating the cytotoxic activity of several thiadiazole derivatives reported IC50 values ranging from 0.28 to 10.0 µg/mL against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis. For example, compounds similar to this compound have shown significant increases in apoptotic cell populations when tested in vitro .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundMCF-72.32
Compound AHCT1163.29
Compound BA5490.52
Compound CHepG25.36

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds with similar structures have demonstrated effective antibacterial and antifungal activities:

  • Antibacterial Effects : Research indicates that fluorinated derivatives exhibit potent antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values often below 50 µg/mL .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing promising results against A. niger and other fungal pathogens .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli25
Compound DS. aureus32
Compound EA. niger47

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of thiadiazole derivatives:

  • In Vivo Studies : In vivo studies using tumor-bearing mice demonstrated that compounds similar to this compound effectively target cancer cells while sparing normal cells . This selective toxicity is crucial for developing safer anticancer therapies.
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds can bind effectively to key enzymes involved in cancer progression, such as BRAF and VEGFR-2 . This binding affinity correlates with their observed cytotoxicity.

Q & A

Basic: What are the standard synthetic routes for 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol?

The compound is typically synthesized via cyclization of arylthiosemicarbazide intermediates with carbon disulfide under reflux conditions. A common pathway involves reacting 4-fluorophenyl-substituted thiosemicarbazides with CS₂ in alkaline media (e.g., KOH) to form the thiadiazole ring. Ultrasound-assisted methods have also been shown to enhance reaction efficiency by reducing time and improving yields through cavitation effects . Post-synthesis, purification via recrystallization (ethanol/water) is recommended.

Basic: What spectroscopic and analytical techniques are used to confirm its structural integrity?

Key characterization methods include:

  • ¹H/¹³C-NMR : To verify aromatic proton environments and fluorophenyl/thiadiazole connectivity. For example, the SH proton in the thiol group appears as a singlet near δ 9.9 ppm in DMSO-d₆ .
  • IR spectroscopy : Confirms the presence of thiol (-SH, ~2550 cm⁻¹) and C=N/C-S bonds (1600–1450 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .
  • X-ray crystallography : Resolves 3D molecular packing and bond angles, though single-crystal growth may require slow evaporation in polar solvents .

Advanced: How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be systematically addressed?

Contradictions often arise from variations in assay conditions (e.g., microbial strains, cell lines), concentration ranges, or structural analogs. To resolve these:

  • Standardize assays : Use established protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing the fluorophenyl group with trifluoromethyl or tert-butyl derivatives) and compare bioactivity .
  • Dose-response validation : Perform IC₅₀/EC₅₀ determinations across multiple replicates to confirm potency thresholds .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Density functional theory (DFT) calculations, such as those using the B3LYP functional, model the electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity sites. For example, the thiol group and thiadiazole ring exhibit high electrophilicity, making them prone to nucleophilic substitution or redox reactions. Solvent effects can be incorporated via polarizable continuum models (PCM) .

Intermediate: What are common synthetic impurities, and how are they identified?

By-products may include:

  • Uncyclized thiosemicarbazide intermediates : Detected via TLC (Rf comparison) or HPLC retention time shifts.
  • Oxidized disulfide derivatives : Identified by mass spectrometry (e.g., m/z 454 for dimeric forms) .
  • Halogenated side products : Use elemental mapping (EDS) or ¹⁹F-NMR to trace residual fluorophenyl groups.

Advanced: How to design derivatives for enhanced target selectivity (e.g., kinase inhibition)?

Methodological steps include:

  • Bioisosteric replacement : Substitute the thiol group with methylthio (-SCH₃) or acylthio (-SCOR) to modulate lipophilicity .
  • Hybridization strategies : Fuse the thiadiazole core with spirocyclic or glycoside moieties to enhance binding to enzymatic pockets (e.g., acetylcholinesterase) .
  • Molecular docking : Screen derivatives against target protein crystal structures (PDB IDs) to prioritize synthetic targets .

Basic: What are its solubility and stability profiles under experimental conditions?

  • Solubility : Poor in water; soluble in DMSO, DMF, or ethanol. Quantify via shake-flask method (e.g., 2.1 mg/mL in DMSO at 25°C) .
  • Stability : Degrades under strong acidic/basic conditions (pH < 3 or > 10). Store at -20°C in inert atmospheres to prevent oxidation of the thiol group .

Advanced: How to investigate its interactions with biological targets (e.g., enzymes)?

  • In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to proteins like acetylcholinesterase .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
  • Cellular uptake studies : Employ confocal microscopy with fluorophore-tagged derivatives to track sublocalization .

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